N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a phenylethyl group and a phthalazinone derivative, making it a subject of study for its chemical reactivity and biological activities.
Properties
Molecular Formula |
C25H21N5O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C25H21N5O2/c31-23(16-30-25(32)19-11-5-4-10-18(19)15-26-30)27-22(14-17-8-2-1-3-9-17)24-28-20-12-6-7-13-21(20)29-24/h1-13,15,22H,14,16H2,(H,27,31)(H,28,29) |
InChI Key |
AOXQBLGCHSVOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CN4C(=O)C5=CC=CC=C5C=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The phenylethyl group is then introduced via alkylation reactions, followed by the attachment of the phthalazinone moiety through amide bond formation using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDC, NHS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds.
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself and its substituted derivatives.
Phthalazinone derivatives: Compounds containing the phthalazinone core, such as phthalazinone itself and its analogs.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[1-OXO-2(1H)-PHTHALAZINYL]ACETAMIDE is unique due to its combined structural features of benzimidazole and phthalazinone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
